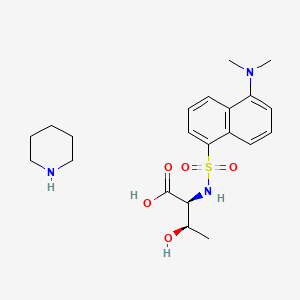

Dansyl-L-threonine Piperidinium Salt

描述

属性

CAS 编号 |

84282-14-4 |

|---|---|

分子式 |

C21H31N3O5S |

分子量 |

437.6 g/mol |

IUPAC 名称 |

(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid;piperidine |

InChI |

InChI=1S/C16H20N2O5S.C5H11N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;1-2-4-6-5-3-1/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5H2/t10-,15+;/m1./s1 |

InChI 键 |

BOLRKZDBAWTVSN-VSLILLSYSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |

规范 SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for Dansyl L Threonine Piperidinium Salt

General Principles of Dansylation of Amino Acids

Dansylation is a widely utilized chemical derivatization technique for the analysis of amino acids and proteins. nih.govnih.gov The core of this method is the reaction between 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl), and the primary or secondary amino groups of amino acids. researchgate.netwikipedia.org This reaction yields stable sulfonamide adducts that are highly fluorescent, significantly enhancing detection sensitivity, particularly in chromatographic methods. nih.govresearchgate.netwikipedia.org

The reaction is typically conducted in an aqueous-organic solvent mixture, such as acetone-water or acetonitrile (B52724), under alkaline conditions. researchgate.netpsu.edu A pH range of 9.5 to 10 is generally considered optimal, as it ensures that the amino group of the amino acid is in its unprotonated, nucleophilic form, facilitating the attack on the sulfonyl chloride. nyu.eduusda.gov The reaction rate is dependent on pH and temperature, with elevated temperatures (e.g., 38°C to 70°C) often employed to drive the reaction to completion. researchgate.netnyu.edu

A critical aspect of the dansylation reaction is the competition with the hydrolysis of dansyl chloride by water, which forms the non-fluorescent dansyl sulfonic acid (dansic acid). nyu.edubsu.edu To ensure the primary reaction with the amino acid is favored, a significant excess of dansyl chloride is often used. bsu.edu Following the main reaction, a quenching agent may be added to react with the excess dansyl chloride to prevent side reactions, such as the decomposition of the desired dansylated amino acid. bsu.edu

Specific Approaches for Formation of Dansyl-L-threonine

The formation of Dansyl-L-threonine follows the general principles of amino acid dansylation. L-threonine, possessing a primary alpha-amino group, readily reacts with dansyl chloride under appropriate alkaline conditions. The reaction specifically targets the amino group, while the hydroxyl group on the threonine side chain generally does not react under standard dansylation conditions used for amines. nih.gov

The procedure involves dissolving L-threonine in an alkaline buffer, such as sodium carbonate or sodium bicarbonate, to achieve the optimal pH. nih.gov A solution of dansyl chloride in a water-miscible organic solvent like acetone (B3395972) or acetonitrile is then added to the amino acid solution. researchgate.netpsu.edu The mixture is incubated, often in the dark to prevent photodecomposition of the dansyl group, for a period ranging from one to several hours. psu.edunih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is typically acidified to precipitate the Dansyl-L-threonine, which can then be extracted with an organic solvent like diethyl ether. psu.edu

| Parameter | Typical Condition | Source |

| Reagent | Dansyl Chloride (Dns-Cl) | wikipedia.org |

| Substrate | L-threonine | sigmaaldrich.com |

| pH | 9.5 - 10.0 | researchgate.netnyu.edu |

| Solvent | Acetone-water, Acetonitrile | researchgate.netnih.gov |

| Temperature | Room Temperature to 70°C | researchgate.netnih.gov |

| Reaction Time | 1 - 24 hours | researchgate.netpsu.edu |

Salt Formation Methodologies with Piperidine

Once Dansyl-L-threonine is synthesized and isolated, it exists as a free acid due to the carboxylic acid group of the original amino acid and the sulfonic acid group of the dansyl moiety. To form the piperidinium (B107235) salt, a simple acid-base reaction is performed. Piperidine, a cyclic secondary amine, is a moderately strong organic base capable of deprotonating the acidic Dansyl-L-threonine.

The methodology involves dissolving the purified Dansyl-L-threonine in a suitable organic solvent. Piperidine is then added, typically in a stoichiometric amount or slight excess. The resulting Dansyl-L-threonine piperidinium salt often precipitates from the solution or can be isolated by evaporating the solvent. The formation of this salt can improve the compound's stability, solubility in certain solvents, and handling characteristics, which is why similar dansyl amino acid piperidinium salts are commercially available. biosynth.comrokchem.co.uk

Stereoselective Synthesis and Purity Control in Chiral Dansyl Derivatives

The synthesis of Dansyl-L-threonine begins with the chiral precursor L-threonine. The dansylation reaction occurs at the amino group and does not involve the chiral center at the alpha-carbon. Therefore, the reaction is considered stereospecific, and the stereochemical integrity of the L-configuration is expected to be maintained, yielding Dansyl-L-threonine rather than a racemic mixture.

However, controlling and verifying the enantiomeric purity is crucial. nih.gov The United States Food and Drug Administration has mandated that each enantiomer of a chiral drug be tested for enantiomeric purity. nih.gov Analytical techniques are essential to confirm the absence of the corresponding D-enantiomer (Dansyl-D-threonine).

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers of dansylated amino acids. sigmaaldrich.com Chiral selectors like teicoplanin or cyclodextrin (B1172386) derivatives have proven effective for this purpose. sigmaaldrich.comacs.org The separation of Dansyl-threonine enantiomers has been shown to be dependent on factors such as the pH of the mobile phase. researchgate.net Another powerful technique is capillary electrophoresis (CE), particularly micellar electrokinetic chromatography (MEKC), which can achieve high-resolution separation of chiral dansyl amino acids. nih.govnih.gov

| Technique | Principle | Application to Dansyl-Threonine | Source |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of D/L enantiomers using phases like teicoplanin. | sigmaaldrich.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | High-resolution separation using cyclodextrins or chiral micelles. | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Computational modeling of interactions | Investigating the molecular interactions that govern chiral recognition. | nih.govresearchgate.net |

Considerations for Scalable Academic Synthesis Protocols

On a larger scale, the cost and amount of dansyl chloride become more significant. Optimizing the reaction to use a minimal excess of the reagent without compromising the yield is important. usda.gov The workup and purification procedure must also be scalable. While analytical-scale purifications might rely solely on HPLC, multi-gram academic preparations would benefit from initial purification by extraction and crystallization to remove the bulk of impurities, such as dansic acid. psu.edu Flash column chromatography on silica (B1680970) gel is another viable method for purifying dansylated amino acids. nyu.edu

The final salt formation step is generally high-yielding and straightforward to scale. The primary challenge lies in ensuring the purity of the Dansyl-L-threonine before its conversion to the piperidinium salt. The stability of the final salt product during storage is also a key consideration for material that may be used over an extended period.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

The definitive structural analysis of Dansyl-L-threonine piperidinium (B107235) salt is achieved through the synergistic application of several high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in establishing the carbon-hydrogen framework and the connectivity between the dansyl, threonine, and piperidinium moieties. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information on the functional groups present and their bonding environments. okstate.edunih.gov Concurrently, electronic absorption and emission spectroscopy are employed to characterize the photophysical properties of the inherent dansyl fluorophore. semanticscholar.orgwikipedia.org Finally, mass spectrometry (MS) serves to confirm the molecular weight and elemental composition, as well as to assess the purity of the salt. researchgate.netnih.gov The integration of data from these diverse techniques allows for an unambiguous and comprehensive structural assignment.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure and conformational preferences of Dansyl-L-threonine piperidinium salt in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR, the aromatic protons of the dansyl group typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the threonine and piperidinium residues resonate at higher fields. The characteristic signals for the α-proton, β-proton, and methyl group of the threonine moiety, as well as the methylene (B1212753) protons of the piperidinium ring, can be readily identified. Similarly, ¹³C NMR spectroscopy reveals distinct signals for the carbonyl and aromatic carbons at lower fields and the aliphatic carbons at higher fields. mdpi.comkpwulab.com

For a more in-depth conformational analysis, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for determining the preferred three-dimensional structure of the molecule in solution. researchgate.net For instance, NOE cross-peaks between protons of the dansyl group and specific protons on the threonine backbone can elucidate the orientation of the bulky fluorophore relative to the amino acid.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Dansyl Aromatic | 7.10 - 8.50 | 115.0 - 152.0 |

| Dansyl -N(CH₃)₂ | 2.80 - 2.95 | ~45.0 |

| Threonine α-CH | ~4.0 | ~60.0 |

| Threonine β-CH | ~4.2 | ~68.0 |

| Threonine γ-CH₃ | ~1.2 | ~20.0 |

| Threonine -COOH | - | ~175.0 |

| Piperidinium α-CH₂ | ~3.0 | ~45.0 |

| Piperidinium β,γ-CH₂ | ~1.6 - 1.8 | ~22.0 - 25.0 |

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including both Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a detailed fingerprint of the functional groups and bonding arrangements within this compound.

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. okstate.edu For instance, the stretching vibrations of the sulfonyl group (SO₂) in the dansyl moiety typically appear around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). semanticscholar.org The carboxylate group (COO⁻) of the threonine will exhibit a strong asymmetric stretching vibration in the region of 1610-1550 cm⁻¹ and a weaker symmetric stretch around 1420-1300 cm⁻¹. wayne.edu The N-H stretching vibrations of the secondary amine in the piperidinium cation and the sulfonamide linkage are expected in the range of 3300-3500 cm⁻¹.

Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary information. nih.gov The aromatic ring stretching vibrations of the naphthalene (B1677914) core of the dansyl group are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. arxiv.org C-H stretching and bending vibrations of the aliphatic portions of the threonine and piperidinium components will also be present. semanticscholar.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (Piperidinium, Sulfonamide) | Stretching | 3300 - 3500 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 | IR |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Raman |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | IR |

| S=O (Sulfonyl) | Symmetric Stretching | 1170 - 1150 | IR |

Electronic Absorption and Emission Spectroscopy of the Dansyl Fluorophore

The photophysical properties of this compound are dominated by the dansyl group, which is a well-known fluorophore. Electronic absorption (UV-Vis) and fluorescence emission spectroscopy are used to characterize these properties.

The UV-Vis absorption spectrum of dansyl derivatives typically exhibits two main absorption bands. semanticscholar.orgnih.gov For this compound, one band is expected in the ultraviolet region around 250-260 nm, and a second, less intense band in the near-UV region around 330-350 nm. semanticscholar.orgresearchgate.netresearchgate.net The latter absorption band is responsible for the fluorescence of the compound.

Upon excitation at a wavelength within its absorption band (e.g., ~340 nm), the dansyl fluorophore emits light at a longer wavelength, a phenomenon known as fluorescence. The emission maximum of dansyl derivatives is highly sensitive to the polarity of the solvent, with the peak shifting to longer wavelengths (a red shift) in more polar environments. wikipedia.org In a moderately polar solvent, the fluorescence emission maximum for this compound is anticipated to be in the range of 520-550 nm. semanticscholar.orgwikipedia.org

| Parameter | Typical Wavelength (nm) | Notes |

|---|---|---|

| Absorption Maximum (λ_abs) 1 | ~255 | Corresponds to the naphthalene ring system. |

| Absorption Maximum (λ_abs) 2 | ~340 | Responsible for fluorescence. nih.govaatbio.com |

| Emission Maximum (λ_em) | 520 - 550 | Solvent dependent. wikipedia.org |

Mass Spectrometric Approaches for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing a direct measurement of its molecular weight and offering insights into its structure through fragmentation analysis. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental formula. For this compound, the expected mass would correspond to the sum of the masses of the dansyl-L-threonine anion and the piperidinium cation.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For dansylated compounds, characteristic fragment ions are often observed. A prominent fragment corresponds to the dansyl moiety itself (m/z ~234) and a further fragment at m/z ~170 is also typical. researchgate.netnih.gov The fragmentation of the threonine side chain would also produce predictable daughter ions. These fragmentation patterns are crucial for confirming the identity of the compound and for distinguishing it from potential isomers or impurities.

| Ion | Expected m/z | Technique |

|---|---|---|

| [Dansyl-L-threonine]⁻ | ~351.1 | HRMS (Negative Ion Mode) |

| [Piperidinium]⁺ | ~86.1 | HRMS (Positive Ion Mode) |

| Dansyl fragment | ~234 | MS/MS researchgate.net |

| Dimethylaminonaphthyl fragment | ~170 | MS/MS researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For Dansyl-L-threonine Piperidinium (B107235) Salt, these calculations can reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions.

Detailed research findings from quantum chemical calculations would typically involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Furthermore, Mulliken charge distribution analysis can pinpoint the partial charges on each atom, offering a quantitative view of the molecule's polarity and the nature of the ionic interaction between the Dansyl-L-threonine anion and the piperidinium cation. This information is vital for understanding how the molecule will interact with its environment, including solvents and potential binding partners.

While specific quantum chemical studies on Dansyl-L-threonine Piperidinium Salt are not widely published, the principles of such analyses provide a framework for understanding its behavior. The dansyl group, with its electron-rich naphthalene (B1677914) ring and the sulfonyl group, is expected to have a significant influence on the electronic properties of the entire molecule.

| Calculated Electronic Property | Description | Typical Value/Observation for Dansyl-L-threonine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The dansyl moiety would be the primary contributor to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO is likely distributed over the naphthalene ring system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, reflecting its stability under normal conditions. |

| Mulliken Atomic Charges | Partial charges on individual atoms; indicates electrostatic potential and sites for interaction. | Negative charge localized on the carboxylate and sulfonate groups; positive charge on the piperidinium nitrogen. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic nature of molecules over time. For a flexible molecule like this compound, MD simulations can map out its conformational landscape, revealing the most stable three-dimensional structures and the transitions between them.

By simulating the molecule in a solvent, typically water or an organic solvent used in chromatographic separations, one can observe how the solvent molecules arrange around the solute and how this influences its conformation. This is crucial for understanding its solubility and behavior in solution.

Moreover, MD simulations are invaluable for studying the interaction of Dansyl-L-threonine with other molecules, such as chiral selectors like cyclodextrins. By placing the dansylated amino acid and the selector in a simulation box, it is possible to observe the binding process in atomic detail, calculate the binding free energy, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions) that stabilize the complex. The piperidinium counter-ion's role in these interactions can also be assessed.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures; indicates conformational stability. | A stable RMSD over time would suggest a stable conformation of the molecule in the simulated environment. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate unfolding or conformational changes in different solvents. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle. | Can be used to analyze the solvation shell and the proximity of the piperidinium ion to the dansyl-threonine anion. |

| Intermolecular Hydrogen Bonds | Number and lifetime of hydrogen bonds between the solute and solvent or a binding partner. | Key to understanding the stability of complexes, for instance with a chiral selector. |

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and energetics of molecules like this compound.

DFT calculations can predict with high accuracy the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This optimized geometry is the starting point for many other computational analyses. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

In terms of energetics, DFT can be used to calculate the total energy of the molecule, its heat of formation, and the energy of different conformations. This allows for a quantitative comparison of the stability of various isomers or conformers. For the piperidinium salt, DFT can also be used to calculate the binding energy between the Dansyl-L-threonine anion and the piperidinium cation, providing insight into the strength of the ionic bond.

| DFT-Calculated Parameter | Significance | Expected Findings for this compound |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | The geometry would show the spatial relationship between the dansyl group, the threonine backbone, and the piperidinium counter-ion. |

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of different conformers or isomers. |

| Ion-Pair Binding Energy | The energy released upon the formation of the ionic bond between the cation and anion. | Would quantify the strength of the interaction between the Dansyl-L-threonine anion and the piperidinium cation. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations, which can be compared to experimental infrared (IR) and Raman spectra. | Helps in the interpretation of experimental spectroscopic data and confirms the optimized geometry. |

Ligand-Receptor Docking Simulations in Chiral Recognition Contexts

Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. In the context of Dansyl-L-threonine, this method is instrumental in understanding the mechanisms of chiral recognition, for instance, when interacting with a chiral stationary phase in chromatography.

Docking simulations can be used to place the D- and L-enantiomers of dansyl-threonine into the binding site of a chiral selector, such as a cyclodextrin (B1172386) or a protein. The simulations then score the different binding poses based on a scoring function that estimates the binding affinity. A significant difference in the docking scores between the two enantiomers can explain the experimentally observed chiral separation.

These simulations provide a visual and energetic model of the chiral recognition process, highlighting the specific interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for the differential binding. For instance, a thesis by Yousefie (2022) reported docking energies for Dansyl-L-threonine with beta-cyclodextrin, providing a glimpse into such interactions. scribd.com

| Docking Simulation Output | Interpretation | Example Application to Dansyl-L-threonine |

| Docking Score/Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. | A more negative score indicates a more favorable binding interaction. Comparing scores for D- and L-enantiomers can predict enantioselectivity. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Visualizing the pose reveals which parts of the Dansyl-L-threonine molecule are interacting with the chiral selector. |

| Key Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. | Helps to elucidate the precise molecular mechanism of chiral recognition. For example, the hydroxyl group of threonine might form a crucial hydrogen bond with the selector in one enantiomer but not the other. |

Predictive Modeling for Supramolecular Assembly and Interaction Mechanisms

Predictive modeling encompasses a range of computational techniques aimed at forecasting the behavior of molecular systems. For this compound, this can involve predicting how individual molecules will self-assemble into larger, ordered structures, a process known as supramolecular assembly.

Such models can be based on the fundamental principles of molecular mechanics or quantum mechanics, or they can be more data-driven, using machine learning algorithms trained on experimental data. These models can predict how changes in the molecular structure, solvent, or temperature will affect the assembly process.

Understanding the supramolecular assembly is important for applications in materials science, where the goal might be to create new materials with specific optical or electronic properties. Predictive modeling can guide the design of new dansylated amino acid derivatives with enhanced self-assembly capabilities. These models also contribute to a deeper understanding of the interaction mechanisms at a collective, multi-molecule level, which is crucial for processes like crystallization and the formation of thin films.

| Modeling Approach | Objective | Potential Insight for this compound |

| Coarse-Grained Simulations | Simulating large systems over long timescales by representing groups of atoms as single particles. | Can predict the formation of micelles or other aggregates in solution. |

| Quantitative Structure-Property Relationship (QSPR) | Statistical models that relate molecular descriptors to experimental properties. | Could be used to predict the chromatographic retention time or fluorescence quantum yield based on the molecular structure. |

| Machine Learning Potentials | Using machine learning to develop force fields for molecular simulations with quantum mechanical accuracy. | Could enable highly accurate simulations of the supramolecular assembly of this compound. |

Molecular Recognition and Supramolecular Interactions

Principles of Chiral Recognition in Dansyl Amino Acid Systems

The chiral recognition of dansyl amino acids is fundamentally based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the dansyl amino acid. nsf.govscirp.orgnih.govresearchgate.net The stability of these complexes differs for each enantiomer, leading to their separation. In systems utilizing amino acid-based molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate or poly(SULV), the L-enantiomers of dansyl amino acids have been observed to bind more strongly than the D-enantiomers. nsf.govscirp.orgnih.gov

The core principle involves a three-point interaction model, which postulates that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte. These interactions can be a combination of attractive and repulsive forces. In the context of dansyl amino acid systems, these interactions are primarily non-covalent. nsf.govscirp.orgnih.gov The dansyl group, with its bulky and aromatic nature, plays a crucial role in the steric and electronic interactions that contribute to chiral recognition. researchgate.net

Computational studies, such as molecular dynamics simulations, have been instrumental in elucidating the mechanisms of chiral separation by providing insights into the binding free energies of dansyl enantiomers with chiral selectors. nsf.govscirp.orgnih.gov For instance, studies on various dansyl amino acids with poly(SULV) have shown that the computationally calculated binding free energy values align with the enantiomeric elution order observed in experimental techniques like Micellar Electrokinetic Chromatography (MEKC). nsf.govscirp.orgnih.gov

Elucidation of Non-Covalent Interactions Governing Selectivity (e.g., Hydrogen Bonding, π-π Stacking)

The selectivity in chiral recognition of dansyl amino acid systems is governed by a delicate balance of several non-covalent interactions.

Hydrogen Bonding: This is a predominant force driving the interaction between dansyl amino acids and chiral selectors. nsf.govscirp.org For example, in the interaction of Dansyl-(L)-Leucine with poly(SULV), three significant intermolecular hydrogen bonds are formed. nsf.govscirp.org In contrast, Dansyl-(D)-Leucine forms only two major hydrogen bonds. nsf.govscirp.org This difference in the number and strength of hydrogen bonds contributes to the stronger binding of the L-enantiomer. nsf.govscirp.org The sulfonamide group of the dansyl moiety and the amino acid's carboxyl and amino groups are key participants in these hydrogen bonding networks. semanticscholar.org

Hydrophobic Interactions: The non-polar dansyl group and the side chains of the amino acids can engage in hydrophobic interactions with corresponding hydrophobic regions of the chiral selector. nih.gov In micellar systems, the dansyl moiety can penetrate the hydrophobic core of the micelle. nsf.govnih.gov

The interplay of these non-covalent forces is complex and highly dependent on the specific structures of both the dansyl amino acid and the chiral selector, as well as the surrounding solvent environment. ucl.ac.uk

Interactions with Model Systems for Chiral Separation (e.g., Molecular Micelles, Chiral Stationary Phases)

The principles of chiral recognition in dansyl amino acid systems are practically applied in various separation techniques that employ model systems.

Molecular Micelles: Amino acid-based molecular micelles, particularly polymerized forms like poly(SULV), have proven to be effective chiral selectors for dansyl amino acids in MEKC. nsf.govscirp.orgnih.gov These micelles provide a chiral microenvironment where the enantiomers of the dansyl amino acids can partition differently based on the strength of their interactions with the micelle. nsf.govscirp.orgnih.gov The dipeptide head groups of these micelles offer multiple chiral centers, enhancing the potential for chiral discrimination. nsf.gov The binding of dansyl amino acids to these micelles is a dynamic process involving the interactions described in the previous section. nsf.govscirp.orgnih.gov

Chiral Stationary Phases (CSPs): In high-performance liquid chromatography (HPLC), CSPs are used for the enantiomeric separation of dansyl amino acids. Cyclodextrin-bonded stationary phases are one such example. acs.org The hydrophobic cavity of the cyclodextrin (B1172386) can include the dansyl group, while the hydroxyl groups on the rim can form hydrogen bonds with the amino acid part, leading to chiral recognition. acs.org Teicoplanin-bonded CSPs have also been successfully used for the enantioseparation of dansyl amino acids.

Ligand Exchange-Capillary Electrophoresis (LE-CE): In this technique, a chiral ligand, often a metal complex with an L-amino acid derivative, is used as a selector. researchgate.netnih.gov For instance, Cu(II) complexes with L-prolinamides have been employed for the chiral resolution of dansyl amino acids. researchgate.net The formation of diastereomeric ternary complexes between the metal complex, the dansyl amino acid enantiomer, and the central metal ion is the basis for separation. nih.gov

The following table summarizes the binding free energy values for the interaction of selected Dansyl amino acid enantiomers with poly(SULV) as a model molecular micelle system.

| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket in poly(SULV) | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-Leucine | L | 1 | -21.8938 nih.gov |

| Dansyl-Leucine | D | 1 | -14.5811 nih.gov |

| Dansyl-Norleucine | L | 1 | -22.1763 nih.gov |

| Dansyl-Norleucine | D | 1 | -15.9457 nih.gov |

| Dansyl-Tryptophan | L | 3 | -21.3329 nih.gov |

| Dansyl-Tryptophan | D | 2 | -13.6408 nih.gov |

| Dansyl-Phenylalanine | L | 3 | -13.3349 nih.gov |

| Dansyl-Phenylalanine | D | 1 | -12.0959 nih.gov |

Data obtained from molecular dynamics simulations. nih.gov

Supramolecular Assembly and Self-Recognition Processes in Solution and Solid State

Dansyl amino acids, under specific conditions, can participate in supramolecular assembly and self-recognition processes. These processes are driven by the same non-covalent interactions that govern their chiral recognition by external selectors.

In solution, the amphiphilic nature of some dansyl amino acid derivatives can lead to self-assembly into organized structures like micelles or vesicles. nih.gov The hydrophobic dansyl groups tend to aggregate to minimize contact with the aqueous environment, while the more polar amino acid headgroups remain exposed to the solvent. nih.gov

In the solid state, the crystal packing of dansyl amino acids is dictated by a network of hydrogen bonds and π-π stacking interactions. ucl.ac.uk The specific arrangement of molecules in the crystal lattice is a result of self-recognition, where molecules adopt a conformation that maximizes favorable intermolecular interactions. The study of these crystal structures provides valuable information about the preferred modes of interaction. nsf.gov

The process of supramolecular assembly can be influenced by factors such as solvent, temperature, and the presence of other molecules or ions. nih.gov

Design Strategies for Enhanced Molecular Discrimination

Improving the ability to discriminate between enantiomers of dansyl amino acids is an active area of research. Several strategies are being explored to enhance molecular discrimination.

Modification of the Chiral Selector: The design of novel chiral selectors with enhanced recognition capabilities is a primary strategy. This can involve:

Increasing the number of chiral centers: As seen with dipeptide-based molecular micelles, more chiral centers can lead to better enantiomeric resolution. nsf.gov

Introducing specific functional groups: Incorporating groups that can engage in stronger or more specific interactions, such as additional hydrogen bond donors/acceptors or aromatic rings for π-π stacking, can improve selectivity.

Pre-organizing the selector: Creating a more rigid and well-defined binding cavity in the chiral selector can reduce the entropic penalty of binding and lead to higher affinity and selectivity.

Optimization of Separation Conditions: In techniques like CE and HPLC, the separation conditions can be fine-tuned to maximize resolution. This includes adjusting the pH, temperature, and composition of the running buffer or mobile phase. researchgate.netnih.gov For example, the pH can affect the ionization state of both the analyte and the selector, thereby influencing their interaction. researchgate.net

Use of Dual Selector Systems: In some cases, the combination of two different chiral selectors can lead to a synergistic effect and improved enantioseparation.

Computational Design: Molecular modeling and simulations are increasingly being used to rationally design new chiral selectors and to predict their effectiveness, thereby reducing the trial-and-error approach in their development. nsf.govscirp.orgnih.gov

By systematically applying these strategies, it is possible to develop highly efficient systems for the chiral separation and analysis of dansyl amino acids and other chiral molecules.

Applications in Advanced Chemical and Biochemical Research

Development of Fluorescent Probes for Chemical and Biological Systems

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a renowned fluorophore whose emission properties are highly dependent on the polarity of its local environment. This solvatochromic behavior is central to its application in the design of fluorescent probes. When attached to a molecule like L-threonine, the resulting Dansyl-L-threonine can be used to probe the microenvironment of chemical and biological systems.

The fluorescence of dansyl derivatives is typically weak in aqueous, polar environments and significantly enhanced in nonpolar, hydrophobic surroundings. This "turn-on" fluorescence is a key principle in the development of probes designed to detect specific binding events or changes in protein conformation. For instance, a dansyl-based probe can be designed to bind to the hydrophobic pocket of a protein, leading to a substantial increase in fluorescence intensity upon binding. This principle has been demonstrated in the development of fluorescent probes for various analytes, including metal ions and other small molecules. While specific studies on Dansyl-L-threonine piperidinium (B107235) salt as a standalone probe are not extensively documented, the foundational principles of dansyl chemistry suggest its high potential in this area. The threonine moiety can be further functionalized to introduce specific recognition elements, thereby creating targeted fluorescent probes.

Methodologies for Chiral Separation and Enantiomeric Excess Determination

The enantiomeric separation of chiral molecules is of paramount importance in the pharmaceutical, chemical, and biological sciences. Dansyl-L-threonine, as a chiral molecule itself, and its derivatives are frequently used as analytes in the development and optimization of chiral separation methods. The dansyl group provides a convenient chromophore and fluorophore for detection, making it an ideal tag for amino acids in various chromatographic techniques.

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a powerful separation technique that utilizes micelles as a pseudostationary phase in capillary electrophoresis. For the chiral separation of dansyl amino acids, chiral selectors are incorporated into the micellar phase. These selectors can be chiral surfactants, cyclodextrins, or polymeric micelles. The separation is based on the differential partitioning of the enantiomers into the chiral micellar phase.

Research has shown that polymeric surfactants, such as polysodium N-undecanoyl-(L)-leucylvalinate (poly-L-SULV), are effective chiral selectors for the separation of dansyl amino acid enantiomers. nsf.govnih.govscirp.org In such systems, the L-enantiomers of dansyl amino acids often exhibit stronger binding to the chiral polymer compared to the D-enantiomers, leading to their separation. nsf.govnih.govscirp.org The chiral recognition mechanism is governed by a combination of hydrophobic interactions between the dansyl group and the surfactant's alkyl chain, and stereospecific interactions, such as hydrogen bonding, between the amino acid moieties. nsf.govscirp.org

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) is another widely used technique for the chiral separation of dansyl amino acids. researchgate.net Chiral stationary phases (CSPs) containing immobilized chiral selectors are commonly employed. Alternatively, chiral mobile phase additives can be used with a non-chiral stationary phase. Cyclodextrins and their derivatives are popular chiral selectors in both modes of operation. nih.gov The enantiomeric separation of dansyl amino acids on cyclodextrin-based columns is influenced by the inclusion of the dansyl group into the hydrophobic cavity of the cyclodextrin (B1172386) and interactions with the chiral centers of the amino acid. researchgate.netnih.gov

The selection of the mobile phase composition, including the type and concentration of organic modifiers, pH, and buffer, plays a crucial role in optimizing the retention and enantioselectivity of the separation. researchgate.net

| Technique | Chiral Selector/Stationary Phase | Principle of Separation | Key Findings |

|---|---|---|---|

| Micellar Electrokinetic Chromatography (MEKC) | Polymeric Surfactants (e.g., poly-L-SULV) | Differential partitioning into chiral micelles and stereospecific interactions. | L-enantiomers often show stronger binding to the chiral polymer. nsf.govnih.govscirp.org |

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., cyclodextrin-based) | Inclusion complexation and specific chiral interactions. | Mobile phase composition is critical for optimizing separation. researchgate.net |

| Capillary Electrophoresis (CE) | Cyclodextrin-Dextran Polymer Network | Enhanced chiral resolution due to the polymer network. | Resolution is dependent on dextran (B179266) concentration and temperature. nih.gov |

Research Tools in Unnatural Amino Acid Mutagenesis and Protein Engineering

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing and engineering protein structure and function. This technique allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications, at specific positions within a protein.

Dansylated amino acids, like Dansyl-L-threonine, are valuable research tools in this context. The dansyl group serves as a spectroscopic and fluorescent reporter of the local environment. By incorporating a dansylated amino acid into a protein, researchers can monitor conformational changes, protein-protein interactions, and ligand binding events through changes in the fluorescence signal. mdpi.comresearchgate.netnih.gov

The genetic incorporation of a fluorescent UAA, such as dansylalanine, has been successfully demonstrated. nih.gov This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon, such as the amber codon (TAG), and inserts the UAA at that position during protein synthesis. nih.gov While the direct incorporation of Dansyl-L-threonine via this method has not been explicitly detailed in widespread literature, the principles established with similar dansylated amino acids suggest its feasibility and potential utility. Such an approach would enable the study of protein dynamics and interactions with high spatial and temporal resolution. mdpi.comnih.govnih.gov

Investigation in Sensor Development for Specific Analytes based on Recognition Principles

The development of selective and sensitive sensors for various analytes is a critical area of research with applications in environmental monitoring, clinical diagnostics, and industrial process control. Fluorescent chemosensors, in particular, offer high sensitivity and the potential for real-time monitoring.

The dansyl fluorophore is a common component in the design of fluorescent sensors. researchgate.netnih.govrsc.orgresearchgate.netmdpi.com The general principle involves coupling the dansyl group to a recognition moiety that selectively binds to the target analyte. This binding event alters the microenvironment of the dansyl group, leading to a change in its fluorescence properties, such as intensity or emission wavelength. This can manifest as either a "turn-on" or "turn-off" response.

While specific sensors based on Dansyl-L-threonine piperidinium salt are not widely reported, the modular nature of this compound makes it an attractive scaffold for sensor development. The threonine side chain can be chemically modified to introduce various recognition elements for specific analytes. For example, by attaching a peptide sequence or a synthetic receptor to the threonine moiety, one could create sensors for metal ions, anions, or biologically relevant small molecules. The inherent chirality of the L-threonine backbone could also be exploited for the development of enantioselective sensors.

| Analyte Type | Recognition Moiety Example | Sensing Mechanism | Potential Application |

|---|---|---|---|

| Metal Ions | Peptide sequence, chelating groups | Fluorescence quenching or enhancement upon metal binding. researchgate.netnih.govresearchgate.netmdpi.com | Environmental monitoring, biological imaging. |

| Small Molecules (e.g., Cysteine) | Reactive groups | Turn-on fluorescence upon reaction with the analyte. rsc.org | Biochemical assays, disease diagnosis. |

| Enantiomers | Chiral recognition element | Enantioselective change in fluorescence signal. | Chiral analysis, quality control. |

Exploration in Chiral Ionic Liquids and Supramolecular Materials Science

Chiral ionic liquids (CILs) are a class of ionic liquids that possess chirality. They have emerged as promising materials for a variety of applications, including chiral solvents for asymmetric synthesis, chiral selectors in separation science, and building blocks for supramolecular materials. nih.govnih.govua.ptunl.ptwiley.com

Amino acids are excellent starting materials for the synthesis of CILs due to their inherent chirality, biocompatibility, and availability in both enantiomeric forms. nih.govua.ptunl.pt this compound, being a salt of a chiral amino acid derivative, fits the structural motif of a CIL. The combination of the chiral L-threonine unit, the fluorescent dansyl group, and the ionic nature of the piperidinium salt makes it a unique and potentially multifunctional CIL.

The properties and applications of such a CIL would be diverse. In supramolecular chemistry, the dansyl groups could participate in π-π stacking interactions, while the threonine moieties could form hydrogen bonds, leading to the formation of ordered self-assembled structures. The fluorescence of the dansyl group would provide a convenient handle to study the formation and properties of these supramolecular assemblies. Furthermore, the chirality of the L-threonine unit could be exploited to create chiral cavities within the material, which could be used for enantioselective recognition or catalysis. While the specific exploration of this compound in this context is an area for future research, the principles established with other amino acid-based CILs provide a strong foundation for its potential. nih.govua.ptunl.ptwiley.com

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Methodologies for Complex Dansyl Conjugates

The synthesis of dansyl derivatives is a well-established field, with dansyl chloride being a highly reactive and common precursor that readily reacts with amines to yield fluorescent products. nih.gov This reaction is widely used for derivatizing amino acids for detection and analysis. nih.gov However, future research is focused on developing more sophisticated synthetic strategies to create complex and multifunctional dansyl conjugates.

A key area of advancement lies in the integration of dansyl moieties into advanced nanomaterials. For instance, a novel approach involves the incorporation of the dansyl group into silver-silica (Ag@SiO₂) core-shell nanostructures. nih.gov This was achieved by first reacting aminopropyltrimethoxysilane with dansyl chloride and then using this product to functionalize the nanomaterial. nih.gov Such methods pave the way for creating highly sensitive plasmonic platforms with significantly enhanced fluorescence, with one study reporting an 87-fold increase in fluorescence intensity compared to a control sample. nih.gov

Furthermore, the development of one-step synthesis methods at room temperature for novel dansyl derivatives showcases a move towards more efficient and accessible chemistry. nih.gov These simpler, robust methods are crucial for the rapid generation of diverse libraries of dansyl compounds for various applications. nih.gov

Table 1: Synthetic Approaches for Dansyl Conjugates

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Reaction with Dansyl Chloride | A highly reactive, non-fluorescent reagent reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. | Widely applicable, especially for amino acid and protein labeling. | nih.govmdpi.com |

| Nanomaterial Functionalization | Incorporation of dansyl groups onto the surface of nanomaterials, such as Ag@SiO₂ core-shell structures, via silane (B1218182) linkers. | Creates advanced materials with enhanced fluorescence and sensing capabilities. | nih.gov |

| One-Step Synthesis | Streamlined reactions, often at room temperature, to produce novel dansyl derivatives. | Increased efficiency and accessibility for generating compound libraries. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

A revolutionary shift in the design of fluorescent probes and functional molecules is the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools are being employed to overcome the limitations of traditional, experience-based design, which can be inefficient and constrained by a limited chemical space. nih.gov

These predictive models can analyze vast chemical libraries and identify promising candidates, guiding synthetic efforts toward molecules with optimized properties. researchgate.net The goal is to move from trial-and-error discovery to a rational, predictive design process, significantly reducing the time and cost associated with developing new fluorescent probes and materials. nih.gov Generative models and reinforcement learning, in particular, show significant potential for designing novel structures with enhanced characteristics like photostability and cell permeability. rsc.org

Table 2: AI and Machine Learning in Fluorescent Probe Design

| AI/ML Application | Objective | Potential Impact | Reference(s) |

|---|---|---|---|

| Predictive Modeling | To forecast the photophysical properties (e.g., emission wavelength, quantum yield) and biological activity (e.g., subcellular localization) of novel compounds. | Accelerates the discovery of new probes by enabling high-throughput virtual screening and reducing reliance on empirical methods. | nih.govacs.org |

| Generative Design | To create entirely new molecular structures with desired properties, such as enhanced photostability or specific targeting capabilities. | Opens up new areas of chemical space and facilitates the design of next-generation fluorescent probes with superior performance. | rsc.orgresearchgate.net |

| Combinatorial Library Analysis | To analyze data from high-throughput synthesis and screening to establish correlations between chemical structure and functional behavior. | Bridges the gap between dye structure and staining behavior, accelerating the discovery of organelle-specific stains. | researchgate.net |

Novel Applications in High-Throughput Screening and Analytical Platforms

The inherent fluorescence of the dansyl group makes it an excellent chromogenic moiety for high-throughput screening (HTS) and advanced analytical platforms. acs.org HTS allows for the rapid testing of large chemical libraries for biological activity, and dansyl-containing compounds can serve as powerful tools in this process. nih.govnih.gov

One innovative application is the use of "analytical constructs" containing a dansyl group for the accurate quantification of products in solid-phase synthesis. acs.org By incorporating the dansyl moiety, which has compound-independent UV absorption properties, researchers can accurately measure the concentration of synthesized molecules using standard HPLC-UV-MS analysis. acs.org This is particularly valuable in combinatorial chemistry, where large numbers of compounds are generated simultaneously. acs.org

Furthermore, dansylation continues to be a robust and simple method for the derivatization of molecules like amino acids for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique enhances the signal in positive mode electrospray ionization and allows for the retention of all amino acids on a single reverse-phase column, making it ideal for routine analysis in a wide range of biological samples. nih.gov The utility of dansyl chloride as a covalent probe is also being established for studying protein structure and dynamics under native conditions using mass spectrometry. mdpi.comnih.gov

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioengineering

The future development of Dansyl-L-threonine Piperidinium (B107235) Salt and its analogues is increasingly situated at the intersection of multiple scientific disciplines. The convergence of chemistry, materials science, and bioengineering is leading to the creation of novel functional systems with unprecedented capabilities. wpmucdn.com

An exemplary case of this interdisciplinary approach is the development of dansyl-functionalized supramolecular nanovesicles for agricultural applications. nih.gov By combining the fluorescent properties of a dansyl derivative with the host-guest chemistry of β-cyclodextrin, researchers have created biocompatible nanovesicles capable of inhibiting biofilm formation and eradicating mature biofilms associated with plant bacterial diseases. nih.gov This work integrates synthetic chemistry, supramolecular materials science, and plant bioengineering to address a real-world challenge. nih.gov

Similarly, the creation of dansyl-labelled core-shell nanostructures for metal-enhanced fluorescence represents a fusion of synthetic chemistry and materials science. nih.gov These nanomaterials have potential applications as highly sensitive platforms for diagnostics and sensing, which are key areas of bioengineering. nih.govwpmucdn.com The use of biological structures, like plant viruses, as templates for materials synthesis further highlights the creative potential at the interface of these fields. wpmucdn.com

Unexplored Supramolecular Architectures and Functional Materials Development

Supramolecular chemistry, which focuses on molecular assemblies formed through non-covalent interactions like hydrogen bonds and π–π stacking, offers a promising frontier for dansyl derivatives. nih.gov The self-assembly of molecules into well-defined, functional architectures is a key goal of modern materials science. rsc.org

Research has shown that dansyl-containing compounds can form supramolecular structures. For example, the crystal structure of N-dansyl-O-methylhydroxylamine reveals the formation of supramolecular dimers through hydrogen bonding and reinforcing π–π interactions between the naphthalene (B1677914) fragments. nih.govresearchgate.net This inherent ability to self-assemble can be harnessed to create novel functional materials.

Future research will likely explore the design of Dansyl-L-threonine Piperidinium Salt derivatives as building blocks for more complex supramolecular architectures. mdpi.com By tuning the non-covalent interactions, it may be possible to create functional materials such as gels, liquid crystals, or porous frameworks with applications in sensing, catalysis, or drug delivery. mdpi.com The development of bioactive supramolecular nanovesicles from a dansyl derivative and cyclodextrin (B1172386) is a prime example of how host-guest chemistry can be used to create advanced functional materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。